3-Carene

説明

特性

IUPAC Name |

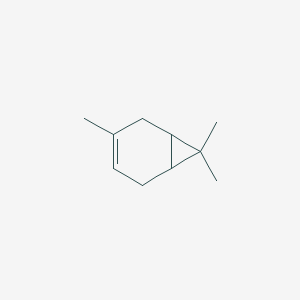

3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOFWKZOCNGFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | CARENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047462 | |

| Record name | 3-Carene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carene is a colorless liquid with a sweet, turpentine-like odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a sweet, turpentine-like odor; [CAMEO], Solid, Colourless to light pale liquid; fruity aroma | |

| Record name | CARENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Carene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Carene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | d-3-Carene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 3-CARENE (δ-3-CARENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/247 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

338 °F at 760 mmHg (USCG, 1999), 169.00 to 174.00 °C. @ 705.00 mm Hg, 175-178 °C | |

| Record name | CARENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Carene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-CARENE (δ-3-CARENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/247 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble in water; soluble in benzene, pet ether, Slightly soluble (in ethanol) | |

| Record name | d-3-Carene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.860-0.868, 0.86 | |

| Record name | CARENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-3-Carene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 3-CARENE (δ-3-CARENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/247 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3.72 [mmHg] | |

| Record name | 3-Carene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13466-78-9, 74806-04-5 | |

| Record name | CARENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Carene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13466-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074806045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Carene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha-Carene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-CARENE (δ-3-CARENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/247 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

< 25 °C | |

| Record name | alpha-Carene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Condensation Reaction with Aldehydes

The process involves reacting turpentine with formaldehyde or paraformaldehyde under controlled conditions:

-

Reagents : Turpentine, formaldehyde/paraformaldehyde (aldehyde-to-β-pinene molar ratio = 1–2:1).

-

Catalyst : Anhydrous zinc chloride (0.5–1.5% by weight).

-

Conditions : 150–200°C for 4–6 hours under nitrogen pressure ≤1 MPa.

β-Pinene undergoes condensation with aldehydes to form nopol or methyl nopol, increasing its boiling point from 165–166°C to 90–120°C. This shifts the distillation profile, allowing this compound to be isolated at 70–80°C under reduced pressure (0.5–1.5 kPa).

Table 1: Performance of Condensation-Based Extraction

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Turpentine input (g) | 600 | 596 | 608 |

| Paraformaldehyde (g) | 66 | 65 | 68 |

| Reaction time (h) | 6 | 4 | 6 |

| This compound yield (g) | 55.9 | 56.3 | 57.2 |

| Purity (%) | >95 | >95 | >95 |

| α-Pinene co-yield (g) | 106.8 | 108.2 | 110.5 |

| Nopol co-yield (g) | 212.4 | 198.8 | 215.3 |

Advantages Over Conventional Distillation

-

Selectivity : 98.5% conversion of β-pinene to nopol derivatives, reducing interference during distillation.

-

Purity : this compound purity exceeds 95% after a single distillation step, compared to <80% in traditional methods.

-

Co-products : α-Pinene and nopol are simultaneously recovered, enhancing economic viability.

Purification via Vacuum Distillation

Post-condensation, the reaction mixture is washed with hot water (80°C) to remove residual aldehydes and catalysts. Vacuum distillation at 0.5–1.5 kPa separates the components based on boiling points:

Table 2: Distillation Parameters and Outcomes

| Parameter | Range | Optimal Value |

|---|---|---|

| Pressure (kPa) | 0.5–1.5 | 0.7 |

| This compound temp. (°C) | 70–80 | 75 |

| Throughput (kg/h) | 5–10 | 8 |

| Energy consumption (kWh/kg) | 1.2–1.8 | 1.5 |

Data adapted from CN103408390B.

Catalytic and Environmental Considerations

The use of ZnCl₂ as a catalyst raises concerns about corrosion and waste. However, the patent reports catalyst loads as low as 0.8% with no loss in efficiency, minimizing environmental impact. Alternative catalysts like acidic ion-exchange resins are under investigation but remain less effective in industrial settings.

Industrial Scalability and Challenges

The described method scales effectively to multi-ton production, as demonstrated in pilot plants processing 600–1,000 kg batches. Key challenges include:

-

Feedstock variability : Turpentine composition fluctuates with pine species and geography.

-

Energy costs : Vacuum distillation accounts for 60–70% of operational expenses.

-

Byproduct management : Nopol derivatives require markets for economic sustainability.

化学反応の分析

酸化: は、酸化反応を起こし、エポキシドまたはヒドロペルオキシドを生成します。

還元: 二重結合の還元は、飽和誘導体を生成します。

置換: ハロゲン化またはアルキル化反応が可能です。

酸化: 過酸(例:m-クロロ過安息香酸)。

還元: 金属触媒(例:炭素上のパラジウム)上での水素ガス。

置換: ハロゲン(例:臭素)またはアルキル化剤。

- 酸化: エポキシドまたはヒドロペルオキシド。

- 還元: 飽和誘導体。

- 置換: ハロゲン化またはアルキル化された生成物。

4. 科学研究への応用

医学: は、抗菌性を示します。 {_svg_1}

産業: 香水、化粧品、食品製品のフレーバー剤として使用されます。

科学的研究の応用

Antimicrobial Applications

1.1 Mechanism of Action

Recent studies have highlighted the strong antibacterial activity of 3-carene against various bacterial strains, including Bacillus thermosphacta and Pseudomonas fluorescens. The compound disrupts bacterial cell membranes, leading to increased membrane permeability and leakage of cellular contents. This action results in metabolic dysfunction and ultimately cell death. For instance, treatment with this compound significantly reduced ATP concentrations and altered protein synthesis in treated bacteria, indicating its effectiveness as an antimicrobial agent .

1.2 Case Studies

- Study on Pseudomonas fragi : Research demonstrated that this compound decreased phospholipid content and fluidity of cell membranes in P. fragi, a bacterium known for food spoilage. The study utilized metabolomics and proteomics analyses to show that this compound treatment affected numerous proteins involved in metabolic pathways, leading to oxidative stress and impaired cellular functions .

- Comparative Study : A comparative analysis showed that this compound exhibited stronger antibacterial effects than other monoterpenes when tested against various foodborne pathogens. This positions this compound as a promising candidate for natural food preservatives .

Food Preservation

2.1 Natural Preservative

The antimicrobial properties of this compound make it suitable for use as a natural preservative in food products. Its ability to inhibit the growth of spoilage microorganisms can extend the shelf life of perishable goods, particularly meat products that are susceptible to contamination by bacteria like Pseudomonas fragi.

2.2 Application Examples

- Meat Preservation : Incorporating this compound into packaging materials has been shown to reduce microbial load on meat surfaces, thereby enhancing food safety and extending freshness .

- Essential Oil Formulations : this compound is often included in essential oil blends used in food preservation due to its synergistic effects with other antimicrobial compounds .

Therapeutic Potential

3.1 Anti-inflammatory Properties

Emerging research suggests that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. Its ability to modulate immune responses makes it a candidate for further investigation in therapeutic applications .

3.2 Neuroprotective Effects

Preliminary studies indicate that compounds derived from plants containing this compound may have neuroprotective effects, potentially aiding cognitive function and offering therapeutic benefits against neurodegenerative diseases .

Chemical Transformations

4.1 Synthetic Applications

The unique structure of this compound allows for various chemical transformations while retaining its bicyclic framework. This characteristic makes it an interesting compound for synthetic organic chemistry, where it can serve as a precursor for more complex molecules used in pharmaceuticals and agrochemicals .

Summary Table of Applications

作用機序

膜損傷: は、細胞膜を破壊し、細胞質の内容物の漏出を引き起こします。

代謝かく乱: それは、コハク酸脱水素酵素、リンゴ酸脱水素酵素、ピルビン酸キナーゼなどの酵素に影響を与え、細胞エネルギー合成を妨げます。

ゲノムDNA構造の破壊: は、細菌DNAに結合し、そのコンフォメーションと構造を変化させる可能性があります。

6. 類似の化合物との比較

リモネン: 構造は似ていますが、香りが異なる別のモノテルペンです。

α-テルピネン: の異性体で、ティートリーオイルに含まれています。

類似化合物との比較

3-Carene vs. α-Pinene

Key Findings :

- Both enhance sleep via GABAA-BZD receptors but differ in ozonolysis reactivity, with this compound producing higher acetic acid yields .

- α-Pinene dominates in essential oils, while this compound is a minor but bioactive component .

This compound vs. Limonene

Key Findings :

- Both share citrus aroma and solubility but differ in applications: this compound derivatives are antifungal, while limonene is used in cancer research .

Chemical and Physical Properties

Physicochemical Comparison

| Property | This compound | α-Pinene | Limonene |

|---|---|---|---|

| Boiling Point (°C) | 168–169 | 155–156 | 176 |

| Density (g/mL) | 0.857 | 0.859 | 0.841 |

| Refractive Index (n²⁰/D) | 1.474 | 1.465 | 1.471 |

| Source |

Insight :

Antifungal Activity

Role in Essential Oils

- In Lindera glauca fruit oil, this compound (5.89%) is a major component alongside δ-cadinene (6.2%) and α-copaene (13.17%) .

- α-Pinene dominates in Pistacia lentiscus oil (81.2%), while this compound is minor (1.11%) .

Environmental and Industrial Significance

- Ozonolysis: this compound generates higher acetic acid yields (14%) than α-pinene (8%), impacting secondary organic aerosol (SOA) formation .

- Global Emissions: Monoterpenes collectively contribute ~11% to biogenic VOC emissions, with this compound being a significant component in pine-rich regions .

生物活性

3-Carene is a bicyclic monoterpene predominantly found in the essential oils of pine trees and other coniferous plants. This compound has garnered significant attention for its diverse biological activities, including antimicrobial, anti-inflammatory, anxiolytic, and insecticidal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains, particularly those associated with food spoilage. Research has shown that this compound effectively inhibits the growth of bacteria such as Bacillus thermosphacta and Pseudomonas fluorescens.

The antimicrobial mechanism of this compound involves membrane damage and disruption of metabolic activities in bacterial cells. For instance, a study demonstrated that treatment with this compound resulted in a significant decrease in ATP concentrations and enzyme activities (e.g., Na⁺-K⁺-ATPase) in B. thermosphacta and P. fluorescens, indicating compromised cellular integrity and function .

Key Findings

- Minimum Inhibitory Concentration (MIC) : The MIC for B. thermosphacta was determined to be effective at concentrations as low as 1× MIC, leading to substantial decreases in cellular ATP levels .

- Protein Synthesis : The intracellular protein content significantly decreased in treated bacterial cells compared to controls, suggesting that this compound hampers protein synthesis .

| Bacterial Strain | MIC (mg/mL) | ATP Concentration (µM) | Protein Content (mg/mL) |

|---|---|---|---|

| Bacillus thermosphacta | 0.5 | Decreased significantly | 0.37 |

| Pseudomonas fluorescens | 0.8 | Decreased significantly | Similar to control |

Sleep-Enhancing Effects

In addition to its antimicrobial properties, this compound has been identified as a potential sleep enhancer. A study indicated that oral administration of this compound increases sleep duration and reduces sleep latency in animal models .

This compound acts as a positive modulator for GABA_A-BZD receptors, similar to other terpenes like α-pinene. Molecular docking studies suggest that it binds to specific sites on the GABA_A receptor, enhancing inhibitory synaptic responses .

Insecticidal Properties

Research has also highlighted the insecticidal activity of this compound against various pests. A comparative study showed that this compound was more effective than α-pinene in reducing the population of pests like weevils.

Efficacy Data

The efficacy of this compound was evaluated through dose-response studies, revealing significant mortality rates among treated insects.

| Treatment Concentration (ppm) | Mortality (%) after 14 days |

|---|---|

| Control | 0 |

| 0.8 | 21.25 |

| 4 | 65.00 |

| 12 | 90.00 |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Food Science reported that treatment with this compound significantly reduced bacterial counts in meat samples, highlighting its potential application as a natural preservative .

- Sleep Modulation : In an experimental setup involving pentobarbital-induced sleep tests, subjects treated with this compound exhibited enhanced sleep duration compared to controls, suggesting its therapeutic potential in sleep disorders .

Q & A

Q. How is the enthalpy of formation (ΔfH°gas) of 3-Carene experimentally determined, and what are the key considerations for accurate measurement?

The enthalpy of formation of this compound is typically measured using calorimetric methods, such as combustion calorimetry. Key considerations include ensuring sample purity (>99%) to avoid side reactions and using standardized reference compounds for calibration. For example, Kozina et al. (1975) reported ΔfH°gas = 19 ± 4 kJ/mol via calorimetric techniques, emphasizing the need for rigorous control of gas-phase conditions to minimize experimental error . Computational methods (e.g., density functional theory) can supplement experimental data but require validation against empirical results to address systematic biases .

Q. What spectroscopic techniques are most effective for characterizing this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is widely used for identification due to its high sensitivity and ability to separate isomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, provides structural confirmation by resolving bicyclic monoterpene signatures. For example, the IUPAC-standard InChIKey (BQOFWKZOCNGFEC-DTWKUNHWSA-N) enables cross-referencing with spectral libraries . Researchers should validate results against pure standards and report retention indices in GC to distinguish this compound from co-eluting compounds like α-Pinene .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound, such as boiling points and vapor pressure enthalpy?

Discrepancies in boiling points (e.g., 442–446 K) and vapor pressure enthalpy (48.3–48.5 kJ/mol) arise from variations in experimental conditions (e.g., pressure calibration) and sample purity . To address this, employ cross-validation using modern techniques:

- Static vapor pressure measurements under controlled vacuum to minimize decomposition.

- Quantum chemical calculations (e.g., Gaussian software) to predict thermodynamic properties and compare with empirical data.

- Critical review of historical methods : For instance, Simonsen (1920) reported boiling points at lower precision (±3 K) compared to modern TRC standards (±0.5 K) .

Q. What methodological approaches are recommended for studying the atmospheric oxidation mechanisms of this compound, and how can product yields be accurately quantified?

Atmospheric oxidation studies require simulation chambers (e.g., SAPHIR) to replicate tropospheric conditions. Key steps include:

- Controlling NOx levels (<2 ppbv) to isolate OH radical and ozone-driven pathways .

- Mass spectrometry (PTR-TOF-MS) for real-time detection of products like caronaldehyde, with yields validated against offline GC-MS .

- Radical quantification : Use laser-induced fluorescence (LIF) to measure OH yields (0.65 ± 0.10 in ozonolysis) and account for secondary reactions .

- Organic nitrate detection : Employ thermal dissociation–chemical ionization mass spectrometry (TD-CIMS) to quantify RONO2 yields (0.25 ± 0.04 for ∆this compound) .

Q. How do variations in experimental conditions (e.g., NOx levels) impact reaction pathways and product distribution in this compound ozonolysis studies?

Elevated NOx shifts reaction pathways toward RO2 + NO interactions, increasing organic nitrate formation (e.g., RONO2 yield = 0.25 at NOx <2 ppbv) . Under low-NOx conditions, peroxy radical (RO2) dimerization dominates, altering aerosol formation potential. Methodological recommendations:

- Kinetic modeling : Use Master Chemical Mechanism (MCM) frameworks to simulate branching ratios.

- Isotopic labeling : Track -labeled this compound to distinguish primary vs. secondary oxidation products.

- Chamber experiments : Replicate urban (high NOx) vs. remote (low NOx) atmospheres to assess environmental relevance .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound for pharmacological studies?

Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived Lewis acids) to control the bicyclic structure. Key steps:

- Chromatographic resolution : Use chiral stationary phases (e.g., cyclodextrin-based GC columns) to separate (+)- and (−)-3-Carene.

- Purity validation : Report specific optical rotation ([α]D) and enantiomeric excess (ee) via polarimetry .

- Stability testing : Monitor storage conditions (e.g., inert atmosphere, −20°C) to prevent racemization or dimerization .

Methodological Guidance for Data Analysis

Q. How should researchers address discrepancies between experimental and computational photolysis rates of this compound derivatives like caronaldehyde?

The photolysis frequency of caronaldehyde in chamber experiments was 7× higher than computational predictions due to unaccounted quantum yield variations . Mitigation strategies:

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies (e.g., sleep-enhancing effects)?

Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves for GABA receptor binding assays. Ensure:

- Replication : Minimum n=6 per dose group to account for biological variability .

- Blinding : Randomize treatment groups to reduce observer bias.

- Confounder control : Normalize data to baseline locomotor activity in animal studies .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound oxidation studies given the sensitivity of radical yields to experimental setups?

- Detailed protocols : Publish chamber operation parameters (e.g., temperature, humidity, light intensity) as supplementary data .

- Open data : Share raw mass spectrometry files via repositories like Zenodo.

- Inter-laboratory comparisons : Participate in collaborative campaigns (e.g., EUROCHAMP) to validate results .

Q. What ethical guidelines apply to preclinical studies investigating this compound’s anti-inflammatory properties?

Follow NIH guidelines for animal welfare:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。